molecular formula C14H12Cl3O4P B14664711 Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate CAS No. 38457-67-9

Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate

Cat. No.: B14664711
CAS No.: 38457-67-9
M. Wt: 381.6 g/mol
InChI Key: WRXPIPRGTJQQQA-UHFFFAOYSA-N
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Description

Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is particularly notable for its role as an organophosphate acetylcholinesterase inhibitor, making it valuable in both agricultural and medical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with 2,2,2-trichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to purification steps, such as recrystallization or distillation, to remove any impurities and achieve the desired specifications .

Mechanism of Action

The primary mechanism of action of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in controlling pests and in potential therapeutic applications for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to inhibit acetylcholinesterase with high specificity makes it valuable in both research and practical applications. Additionally, its versatility in undergoing various chemical reactions broadens its utility in synthetic chemistry .

Properties

CAS No.

38457-67-9

Molecular Formula

C14H12Cl3O4P

Molecular Weight

381.6 g/mol

IUPAC Name

2,2,2-trichloro-1-diphenoxyphosphorylethanol

InChI

InChI=1S/C14H12Cl3O4P/c15-14(16,17)13(18)22(19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10,13,18H

InChI Key

WRXPIPRGTJQQQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C(Cl)(Cl)Cl)O)OC2=CC=CC=C2

Origin of Product

United States

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